
Ala-Ala-OMe
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ala-Ala-OMe can be synthesized through several methods. One common approach involves the coupling of alanine methyl ester with another alanine molecule. This can be achieved using coupling reagents such as dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) in an organic solvent like dimethylformamide (DMF). The reaction typically proceeds at room temperature and yields the desired dipeptide .
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using automated peptide synthesizers. These machines allow for the precise control of reaction conditions and the efficient production of large quantities of the dipeptide. The use of solid-phase peptide synthesis (SPPS) techniques can further enhance the efficiency and yield of the production process .
Análisis De Reacciones Químicas
Types of Reactions
Ala-Ala-OMe undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Oxidation: The amino groups can be oxidized to form nitroso or nitro derivatives.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester group. Common reagents include hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the amino groups.
Substitution: Nucleophiles such as amines or thiols can be used to substitute the ester group under mild conditions.
Major Products Formed
Hydrolysis: Alanyl-alanine.
Oxidation: Nitroso or nitro derivatives of this compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Ala-Ala-OMe has several applications in scientific research:
Chemistry: Used as a model compound in peptide synthesis studies and as a building block for more complex peptides.
Biology: Employed in studies of peptide transport and metabolism.
Medicine: Investigated for its potential use in drug delivery systems and as a substrate for enzyme assays.
Industry: Utilized in the production of peptide-based materials and as a precursor for the synthesis of bioactive peptides
Mecanismo De Acción
The mechanism of action of Ala-Ala-OMe involves its interaction with various molecular targets, including enzymes and receptors. The methyl ester group can enhance the compound’s stability and facilitate its transport across cell membranes. Once inside the cell, this compound can be hydrolyzed to release the active dipeptide, which can then interact with specific enzymes or receptors to exert its effects .
Comparación Con Compuestos Similares
Similar Compounds
Ala-Ala: The non-methylated form of Ala-Ala-OMe.
Ala-Gly-OMe: A dipeptide consisting of alanine and glycine with a methyl ester group.
Gly-Gly-OMe: A dipeptide consisting of two glycine molecules with a methyl ester group .
Uniqueness
This compound is unique due to its specific structure, which includes two alanine residues and a methyl ester group. This structure imparts distinct chemical and biological properties, such as enhanced stability and membrane permeability, making it a valuable compound for various applications in research and industry .
Propiedades
Fórmula molecular |
C7H14N2O3 |
|---|---|
Peso molecular |
174.20 g/mol |
Nombre IUPAC |
methyl (2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoate |
InChI |
InChI=1S/C7H14N2O3/c1-4(8)6(10)9-5(2)7(11)12-3/h4-5H,8H2,1-3H3,(H,9,10)/t4-,5-/m0/s1 |
Clave InChI |
LNLRCQQTGATDQI-WHFBIAKZSA-N |
SMILES isomérico |
C[C@@H](C(=O)N[C@@H](C)C(=O)OC)N |
SMILES canónico |
CC(C(=O)NC(C)C(=O)OC)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


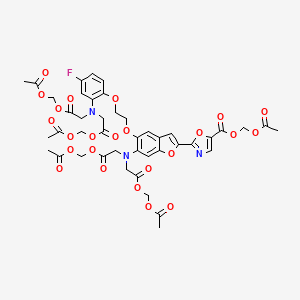
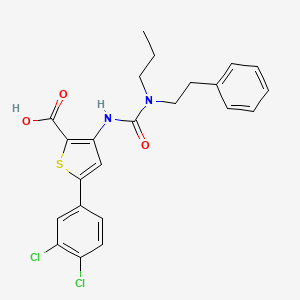

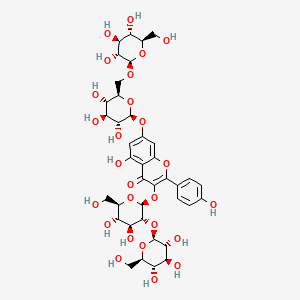
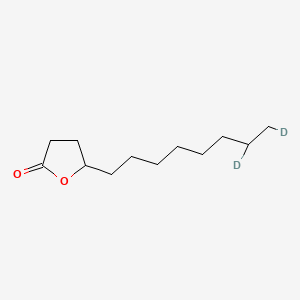

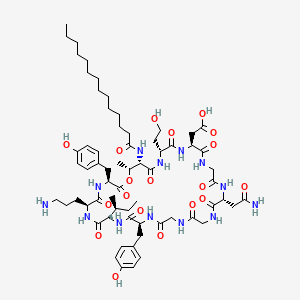
![methyl 4-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-(chloromethoxy)-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoate](/img/structure/B12386731.png)
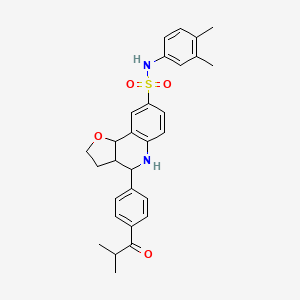


![2-[3-(1,3-benzothiazol-2-yl)quinolin-2-yl]sulfanyl-N-(4-fluorophenyl)acetamide](/img/structure/B12386764.png)


